Bis(beta-hydroxy-alpha-methylphenethyl)methylammonium (R-(R*,R*))-tartrate

CAS No.: 93778-73-5

Cat. No.: VC17007411

Molecular Formula: C24H36N2O8

Molecular Weight: 480.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93778-73-5 |

|---|---|

| Molecular Formula | C24H36N2O8 |

| Molecular Weight | 480.6 g/mol |

| IUPAC Name | (3R)-2,3-dihydroxybutanedioate;(1-hydroxy-1-phenylpropan-2-yl)-methylazanium |

| Standard InChI | InChI=1S/2C10H15NO.C4H6O6/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;5-1(3(7)8)2(6)4(9)10/h2*3-8,10-12H,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2?/m..1/s1 |

| Standard InChI Key | WMRYBHSGXVHWJJ-MCRNGAFVSA-N |

| Isomeric SMILES | CC(C(C1=CC=CC=C1)O)[NH2+]C.CC(C(C1=CC=CC=C1)O)[NH2+]C.[C@@H](C(C(=O)[O-])O)(C(=O)[O-])O |

| Canonical SMILES | CC(C(C1=CC=CC=C1)O)[NH2+]C.CC(C(C1=CC=CC=C1)O)[NH2+]C.C(C(C(=O)[O-])O)(C(=O)[O-])O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

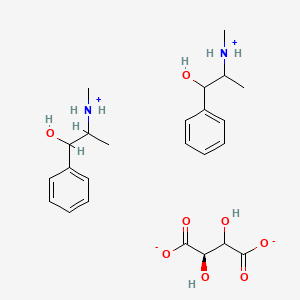

The compound’s molecular formula is C<sub>24</sub>H<sub>36</sub>N<sub>2</sub>O<sub>8</sub>, with a molecular weight of 480.6 g/mol . Its IUPAC name, (3R)-2,3-dihydroxybutanedioate;(1-hydroxy-1-phenylpropan-2-yl)-methylazanium, reflects the presence of two enantiomeric quaternary ammonium cations paired with a tartrate anion. The stereochemical designation (R-(R,R*))* indicates multiple chiral centers, necessitating asymmetric synthesis or resolution techniques during production.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 93778-73-5 |

| Molecular Formula | C<sub>24</sub>H<sub>36</sub>N<sub>2</sub>O<sub>8</sub> |

| Molecular Weight | 480.6 g/mol |

| IUPAC Name | (3R)-2,3-dihydroxybutanedioate; (1-hydroxy-1-phenylpropan-2-yl)-methylazanium |

| Standard InChI | InChI=1S/2C<sub>10</sub>H<sub>15</sub>NO.C<sub>4</sub>H<sub>6</sub>O<sub>6</sub>/c21-8(11-2)10(12)9-6-4-3-5-7-9;5-1(3(7)8)2(6)4(9)10/h23-8 |

Synthetic Methodologies

General Approaches to Quaternary Ammonium Salts

Quaternary ammonium compounds like this tartrate derivative are typically synthesized via alkylation of tertiary amines. For example, reacting a tertiary amine precursor with methyl iodide or another alkylating agent in the presence of a chiral tartrate anion could yield the target compound. Asymmetric induction during this step remains a challenge, requiring catalysts or chiral auxiliaries to control stereochemistry .

Stereochemical Control

The synthesis of enantiomerically pure tartrate salts often involves resolution techniques. Diastereomeric crystallization using chiral resolving agents or enzymatic kinetic resolution could separate enantiomers, though no documented protocols exist for this specific compound . Palladium- or copper-catalyzed asymmetric allylic alkylation—a method highlighted in heterocycle synthesis —might be adapted to construct the chiral quaternary centers.

Characterization and Analytical Data

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

-

<sup>1</sup>H NMR would reveal signals for the methylammonium group (δ ~3.0–3.5 ppm), aromatic protons (δ ~7.2–7.5 ppm), and hydroxy protons (δ ~5.0 ppm, broad).

-

<sup>13</sup>C NMR should display carbonyl carbons from the tartrate anion (δ ~170–175 ppm) and quaternary carbons from the ammonium moiety.

Infrared (IR) Spectroscopy:

-

Stretching vibrations for O–H (3200–3500 cm<sup>−1</sup>), C=O (1700–1750 cm<sup>−1</sup>), and C–N (1250–1350 cm<sup>−1</sup>) confirm functional groups.

Challenges and Future Research Directions

Synthesis Optimization

Current limitations include low yields in asymmetric synthesis and the lack of scalable resolution methods. Transition-metal catalysis, as employed in heterocycle synthesis , could improve enantioselectivity.

Biological Profiling

Priority areas include:

-

In vitro assays for receptor binding (e.g., nicotinic acetylcholine receptors).

-

Toxicity screening to evaluate hepatic and renal safety profiles.

-

Pharmacokinetic studies assessing bioavailability and blood-brain barrier penetration.

Structural Modifications

Derivatization strategies might enhance potency or reduce off-target effects. For example, substituting the phenyl ring with electron-withdrawing groups could alter electronic properties and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume